3-METHYL-4-[(2-NITROPHENYL)SULFANYL]-1-PHENYL-1H-PYRAZOL-5-YL 2-(3,4-DIMETHOXYPHENYL)ACETATE
Description
3-Methyl-4-[(2-nitrophenyl)sulfanyl]-1-phenyl-1H-pyrazol-5-yl 2-(3,4-dimethoxyphenyl)acetate is a heterocyclic compound featuring a pyrazole core substituted with a 2-nitrophenylsulfanyl group at position 4, a phenyl group at position 1, and an acetate ester at position 5 linked to a 3,4-dimethoxyphenyl moiety.
Properties
IUPAC Name |
[5-methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-(3,4-dimethoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O6S/c1-17-25(36-23-12-8-7-11-20(23)29(31)32)26(28(27-17)19-9-5-4-6-10-19)35-24(30)16-18-13-14-21(33-2)22(15-18)34-3/h4-15H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMNWTLCYVECPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1SC2=CC=CC=C2[N+](=O)[O-])OC(=O)CC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-4-[(2-NITROPHENYL)SULFANYL]-1-PHENYL-1H-PYRAZOL-5-YL 2-(3,4-DIMETHOXYPHENYL)ACETATE typically involves multi-step organic reactions. The starting materials often include substituted pyrazoles, nitrobenzenes, and phenylacetates. The key steps in the synthesis may involve:
Formation of the pyrazole core: This can be achieved through the cyclization of hydrazines with 1,3-diketones.
Introduction of the nitrophenyl group: This step may involve a nucleophilic substitution reaction where a nitrophenyl group is introduced to the pyrazole ring.
Attachment of the sulfanyl group: This can be done through a thiolation reaction using appropriate thiolating agents.
Esterification: The final step involves the esterification of the pyrazole derivative with 3,4-dimethoxyphenylacetic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Research indicates that pyrazole derivatives exhibit anti-inflammatory and analgesic effects. This specific compound has shown promise in inhibiting inflammatory pathways, which could be beneficial in treating conditions such as arthritis or chronic pain syndromes. The nitro and methoxy groups may enhance these activities through improved interaction with biological targets.
Antitumor Activity
Compounds with similar structural characteristics have demonstrated efficacy against various cancer cell lines. Preliminary studies suggest that 3-methyl-4-[(2-nitrophenyl)sulfanyl]-1-phenyl-1H-pyrazol-5-yl 2-(3,4-dimethoxyphenyl)acetate could be effective against leukemia and other malignancies due to its ability to induce apoptosis in cancer cells.
Interaction Studies
Understanding the interactions between this compound and specific biological targets is crucial for optimizing its therapeutic applications. Techniques such as molecular docking simulations and in vitro assays are employed to evaluate binding affinities and mechanisms of action. These studies are essential for identifying potential pathways through which the compound exerts its effects.
Mechanism of Action
The mechanism of action of 3-METHYL-4-[(2-NITROPHENYL)SULFANYL]-1-PHENYL-1H-PYRAZOL-5-YL 2-(3,4-DIMETHOXYPHENYL)ACETATE would depend on its specific application. For instance, if it is used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Key Observations :
- Electron Effects : The target’s 2-nitrophenylsulfanyl group is strongly electron-withdrawing, contrasting with the electron-donating methoxy groups. This duality may enhance reactivity in nucleophilic or electrophilic environments compared to purely electron-deficient analogs like triazole sulfonyl derivatives .
Crystallographic and Structural Insights
Crystallographic Parameters :
Structural Features :
- The 3,4-dimethoxyphenyl group in the target compound may adopt a planar conformation similar to the benzofuran derivative, stabilized by intramolecular hydrogen bonding .
- Anisotropic displacement parameters (common in SHELXL-refined structures) would likely highlight flexibility in the sulfanyl-nitrophenyl linkage .
Pharmacological and Reactivity Profiles
Though pharmacological data for the target compound are absent, comparisons with functional analogs suggest hypotheses:
- Sulfanyl vs.
- Nitro Group Impact : The 2-nitro substituent may confer antibacterial or antiparasitic activity, as seen in nitroaromatic drugs, but could also increase toxicity risks compared to methoxy- or fluoro-substituted analogs .
Biological Activity
3-Methyl-4-[(2-nitrophenyl)sulfanyl]-1-phenyl-1H-pyrazol-5-yl 2-(3,4-dimethoxyphenyl)acetate is a complex organic compound belonging to the pyrazole class, characterized by its diverse functional groups that contribute to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C26H23N3O6S, with a molecular weight of 505.55 g/mol. It features a pyrazole ring substituted with a nitrophenyl sulfanyl group and a dimethoxyphenyl acetate moiety, which may enhance its biological activity through improved lipophilicity and receptor binding capabilities .
1. Antitumor Activity
Pyrazole derivatives have been recognized for their antitumor properties. Studies indicate that compounds structurally similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, certain pyrazole derivatives have shown efficacy against leukemia cell lines, suggesting potential applications in cancer therapy .
2. Anti-inflammatory Effects
The compound's structural features may also confer anti-inflammatory properties. Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Research has indicated that similar compounds can reduce inflammatory markers in vitro and in vivo, thereby supporting their use in treating inflammatory diseases .
3. Antimicrobial Activity
In vitro studies have demonstrated that pyrazole derivatives possess antimicrobial activity against various pathogens. For example, related compounds have shown minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The presence of the nitrophenyl group is believed to enhance this activity through mechanisms such as disruption of bacterial cell membranes.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory and cancer pathways, such as COX and certain kinases.
- Receptor Binding : Enhanced lipophilicity due to methoxy substitutions may improve binding affinity to specific receptors associated with tumor growth and inflammation.
- Cell Cycle Interference : Some pyrazole derivatives induce apoptosis in cancer cells by interfering with cell cycle progression through various signaling pathways .
Case Studies
Several studies have explored the biological activity of pyrazole derivatives similar to this compound:
Q & A
Basic Question: What methodologies are recommended for optimizing the synthesis of this compound?
Answer:
Synthetic optimization requires systematic approaches such as Design of Experiments (DoE) to evaluate critical parameters like temperature, solvent polarity, and pH. For example, fractional factorial designs can minimize experimental runs while identifying interactions between variables (e.g., nitro group stability under acidic conditions) . Reaction progress should be monitored using HPLC to detect intermediates and byproducts, as highlighted in studies of analogous sulfanyl-acetamide syntheses . Recrystallization from ethanol/water mixtures is a common purification strategy, but solvent selection must account for the compound’s low solubility in polar solvents due to its hydrophobic aryl groups .
Basic Question: Which analytical techniques are most reliable for confirming structural integrity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR can resolve aromatic proton environments (e.g., distinguishing nitro-phenyl vs. dimethoxyphenyl signals) and confirm sulfanyl-group connectivity .
- Mass Spectrometry (MS): High-resolution MS (HRMS) is critical for verifying molecular weight, especially given the compound’s nitro group, which may fragment during ionization .
- X-ray Diffraction: Single-crystal X-ray analysis provides definitive structural confirmation, as demonstrated in studies of related triazole and pyrazole derivatives .
Advanced Question: How can computational methods like DFT studies enhance understanding of this compound’s electronic properties?
Answer:
Density Functional Theory (DFT) calculations can predict electron density distribution, reactivity hotspots (e.g., nitro group’s electron-withdrawing effects), and non-covalent interactions (e.g., π-stacking between phenyl rings). Studies on similar compounds show that HOMO-LUMO gaps correlate with experimental UV-Vis spectra, aiding in photochemical applications . For accurate modeling, basis sets like 6-311G(d,p) and solvent-phase corrections (e.g., PCM for ethanol) are recommended .
Advanced Question: How should researchers address contradictions between experimental and computational data?
Answer:
Contradictions often arise from approximations in computational models (e.g., neglecting solvation effects) or experimental artifacts (e.g., impurities). A three-step approach is advised:
Cross-validation: Compare DFT results with spectroscopic data (e.g., IR vibrational frequencies vs. calculated modes) .
Statistical Analysis: Apply multivariate regression to identify outliers in experimental datasets .
Sensitivity Testing: Vary computational parameters (e.g., dielectric constant) to assess their impact on predicted properties .
Advanced Question: What experimental designs are suitable for evaluating biological activity in vitro?
Answer:
For bioactivity screening (e.g., antimicrobial or enzyme inhibition):
- Use dose-response assays with positive/negative controls (e.g., DMSO vehicle) to minimize false positives .
- Optimize cell viability protocols using ATP-based luminescence assays, as nitro groups may interfere with colorimetric methods .
- For mechanistic studies, isotopic labeling (e.g., 14C-tagged acetamide groups) can track metabolic pathways .
Advanced Question: How can researchers investigate the compound’s reactivity under varying redox conditions?
Answer:
- Electrochemical Methods: Cyclic voltammetry can identify redox-active sites (e.g., nitro group reduction potentials) .
- Controlled Atmosphere Reactors: Conduct reactions under inert (N2) or oxidizing (O2) conditions to study sulfanyl-group stability .
- Kinetic Profiling: Use stopped-flow spectroscopy to monitor rapid intermediates in nitro-group reactions .
Basic Question: What purification strategies mitigate challenges posed by the compound’s low solubility?
Answer:
- Gradient Crystallization: Gradually increase solvent polarity (e.g., hexane → ethyl acetate) to isolate crystalline phases .
- Size-Exclusion Chromatography (SEC): Effective for separating high-molecular-weight byproducts formed during sulfanyl-group coupling .
- Microwave-Assisted Recrystallization: Reduces aggregation by enhancing dissolution kinetics in mixed solvents .
Advanced Question: How can mechanistic studies elucidate the compound’s role in catalytic or supramolecular systems?
Answer:
- Isotopic Labeling: Use deuterated phenyl groups to track hydrogen-bonding interactions in self-assembly processes .
- Kinetic Isotope Effects (KIE): Compare reaction rates with protiated vs. deuterated substrates to identify rate-determining steps .
- Single-Molecule Spectroscopy: Resolve conformational dynamics (e.g., pyrazole ring puckering) in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
